molecular formula C3H7O3P B038942 cis-Propenylphosphonic acid CAS No. 25383-06-6

cis-Propenylphosphonic acid

Cat. No.: B038942
CAS No.: 25383-06-6
M. Wt: 122.06 g/mol
InChI Key: XWCIXXXLOAAWPU-IHWYPQMZSA-N
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Description

cis-Propenylphosphonic acid: is an organic compound with the chemical formula C3H7O3P. It is a phosphonic acid derivative characterized by the presence of a propenyl group in the cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the chemical epoxidation of this compound, although this process can produce significant waste. Biotransformation by microorganisms offers a more environmentally friendly alternative .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to undergo stereoselective epoxidation to form fosfomycin, a clinically significant antibiotic. This property distinguishes it from other phosphonic acids and their derivatives .

Biological Activity

Cis-propenylphosphonic acid (cPPA) is a phosphonic acid derivative that has garnered attention due to its biological activities, particularly in the context of antibiotic production and microbial transformations. This article explores the biological activity of cPPA, focusing on its role in the biosynthesis of fosfomycin, an important antibiotic, as well as its interactions with various microorganisms.

This compound is characterized by its propenyl group attached to a phosphonic acid moiety. Its chemical structure allows for various reactions, particularly epoxidation, which is crucial for its conversion into biologically active compounds.

1. Antimicrobial Activity

cPPA serves as a precursor in the biosynthesis of fosfomycin, which exhibits a broad spectrum of antimicrobial activity against both gram-negative and gram-positive bacteria. The conversion of cPPA to fosfomycin can be catalyzed by specific microorganisms, showcasing its potential as an antibiotic precursor.

  • Microbial Conversion :
    • A study identified Bacillus simplex strain S101 as a potent converter of cPPA to fosfomycin. The strain demonstrated a maximum conversion ratio of 81.3% when cultured with an optimum concentration of cPPA (2,000 μg/ml) .
    • Other microorganisms like Penicillium decumbens also possess the capability to epoxidize cPPA, contributing to fosfomycin production .

2. Enzymatic Pathways

The enzymatic pathways involving cPPA are significant for understanding its biological activity:

  • Oxidative Pathways : Research has indicated that enzymes such as PhnY and PhnZ are involved in the oxidative cleavage of carbon-phosphorus bonds in cPPA, leading to the formation of biologically active products .
  • Epoxidation Mechanism : The transformation from cPPA to fosfomycin involves stereoselective epoxidation processes that are mediated by microbial enzymes, highlighting the importance of microbial metabolism in enhancing the yield of pharmaceutical compounds .

Case Study 1: Conversion Efficiency

A study focused on the conversion efficiency of cPPA by Bacillus simplex strain S101. The results indicated that:

  • At a concentration of 2,000 μg/ml of cPPA, the maximum yield of fosfomycin reached 1,838.2 μg/ml after six days.
  • The growth conditions significantly affected both the growth rate and conversion efficiency, with optimal pH levels around 9.0 .
ParameterOptimal ValueObservations
cPPA Concentration2,000 μg/mlMaximum conversion ratio achieved
pH9.0Optimal growth and conversion
Conversion Yield81.3%High efficiency under specific conditions

Case Study 2: Environmental Impact

The biotransformation process utilizing cPPA is noted for being environmentally friendly compared to traditional chemical methods. The chemical synthesis of fosfomycin from cPPA often results in significant waste production; however, microbial transformations reduce waste and improve yield efficiency .

Properties

IUPAC Name

[(Z)-prop-1-enyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCIXXXLOAAWPU-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293064
Record name P-(1Z)-1-Propen-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-06-6
Record name P-(1Z)-1-Propen-1-ylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propenylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-(1Z)-1-Propen-1-ylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-propenylphosphonic acid
Source European Chemicals Agency (ECHA)
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Record name Propenylphosphonic acid, cis-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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